molecular formula C16H22N2O2 B11172676 N-(4-methylphenyl)-1-propanoylpiperidine-4-carboxamide

N-(4-methylphenyl)-1-propanoylpiperidine-4-carboxamide

Cat. No.: B11172676
M. Wt: 274.36 g/mol
InChI Key: CVNKDOMXXZNVDY-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-propanoylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a piperidine ring substituted with a 4-methylphenyl group and a propanoyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1-propanoylpiperidine-4-carboxamide typically involves the acylation of piperidine derivatives. One common method is the reaction of 4-methylphenylpiperidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1-propanoylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(4-methylphenyl)-1-propanoylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1-propanoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s combination of a 4-methylphenyl group and a propanoyl group on the piperidine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(4-methylphenyl)-1-propanoylpiperidine-4-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-3-15(19)18-10-8-13(9-11-18)16(20)17-14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3,(H,17,20)

InChI Key

CVNKDOMXXZNVDY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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